molecular formula C15H20N2O5 B13397088 Boc-D-4-carbamoylphenylalanine

Boc-D-4-carbamoylphenylalanine

Cat. No.: B13397088
M. Wt: 308.33 g/mol
InChI Key: OJOCXVKXBATIDB-UHFFFAOYSA-N
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Description

Boc-D-4-carbamoylphenylalanine, also known by its IUPAC name (2R)-3-[4-(aminocarbonyl)phenyl]-2-[(tert-butoxycarbonyl)amino]propanoic acid, is a derivative of phenylalanine. This compound is commonly used in peptide synthesis and serves as a building block in the development of various pharmaceuticals and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-4-carbamoylphenylalanine typically involves the protection of the amino group of phenylalanine using a tert-butoxycarbonyl (Boc) group The process begins with the protection of the amino group of phenylalanine to form Boc-phenylalanineThe reaction conditions often involve the use of reagents such as di-tert-butyl dicarbonate and carbamoyl chloride under controlled temperature and pH conditions .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Boc-D-4-carbamoylphenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected phenylalanine derivatives, amine-substituted phenylalanine, and various oxidized forms of the compound .

Scientific Research Applications

Boc-D-4-carbamoylphenylalanine is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-D-4-carbamoylphenylalanine involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes. The molecular targets and pathways involved include peptide bond formation and interactions with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Boc-phenylalanine: Similar in structure but lacks the carbamoyl group.

    Boc-4-aminophenylalanine: Contains an amino group instead of a carbamoyl group at the para position.

    Boc-4-hydroxyphenylalanine: Contains a hydroxyl group at the para position.

Uniqueness

Boc-D-4-carbamoylphenylalanine is unique due to the presence of both the Boc protecting group and the carbamoyl group. This combination allows for specific applications in peptide synthesis and pharmaceutical development, providing a versatile building block for complex molecular structures .

Properties

IUPAC Name

3-(4-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-4-6-10(7-5-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOCXVKXBATIDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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